molecular formula C28H25N3O5S B2776557 2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-70-7

2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2776557
M. Wt: 515.58
InChI Key: FWLNYQOBLBVOPN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is part of a family of chemicals studied for their potential in various scientific research applications. One notable study involves the synthesis and biological evaluation of similar compounds, particularly as selective inhibitors of monoamine oxidase A and B, which are enzymes relevant to neurological conditions. The synthesis involved a multistep reaction starting with methyl anthranilate, leading to the formation of 2,1-benzothiazine 2,2-dioxides. These precursors were then involved in a multicomponent reaction with malononitrile and substituted benzaldehydes to synthesize new series of pyranobenzothiazines. The in vitro studies suggested certain compounds as selective inhibitors for monoamine oxidase A and B, highlighting their potential therapeutic applications (Ahmad et al., 2019).

Multicomponent Synthesis

Another research avenue involves the peculiarities of multicomponent synthesis derived from similar compounds. The study focused on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction. The process could lead to either the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product of such interaction. This study provided insights into controlling the reaction selectivity, crucial for synthesizing specific compounds for further biological evaluation (Lega et al., 2016).

Antimicrobial Activity

The synthesis and characterization of compounds within the same chemical family have also been explored for their potential antimicrobial activity. Various substituted benzothiazole-containing compounds were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential as antimicrobial agents (Mahdi, 2015).

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properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-3-35-20-13-11-19(12-14-20)25-23(16-29)28(30)36-26-22-9-4-5-10-24(22)31(37(32,33)27(25)26)17-18-7-6-8-21(15-18)34-2/h4-15,25H,3,17,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNYQOBLBVOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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